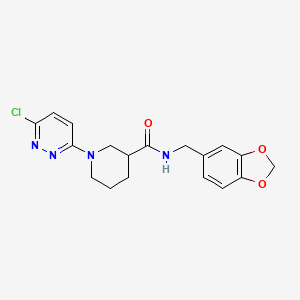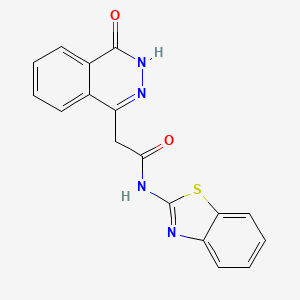![molecular formula C19H20N6O B10995780 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B10995780.png)
1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a tetrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable phenyl-substituted halide under basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cyclization reaction involving an azide and a nitrile compound.
Coupling Reaction: The final step involves coupling the piperazine and tetrazole intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Chemical Reactions Analysis
1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenyl and tetrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, including antipsychotic and antidepressant drugs.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring mimics the structure of endogenous neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways, leading to changes in cellular responses and physiological effects .
Comparison with Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone can be compared with other similar compounds, such as:
1-(4-Phenylpiperazin-1-yl)ethanone: Lacks the tetrazole ring, making it less versatile in terms of functionalization and receptor binding.
1-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-one: Contains a piperidinone ring instead of a piperazine ring, leading to different chemical and biological properties.
(4-Phenylpiperazin-1-yl)acylpiperidine derivatives:
The uniqueness of this compound lies in its combination of the piperazine and tetrazole rings, providing a versatile scaffold for further chemical modifications and diverse applications.
Properties
Molecular Formula |
C19H20N6O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[4-(tetrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C19H20N6O/c26-19(14-16-6-8-18(9-7-16)25-15-20-21-22-25)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-9,15H,10-14H2 |
InChI Key |
RZDINDFKDRVQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10995712.png)
![N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10995716.png)
![N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B10995717.png)
![N-(2-chlorobenzyl)-2-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B10995721.png)
![Methyl 5-isopropyl-2-{[(2S,3S)-3-methyl-2-(1H-1,2,3,4-tetraazol-1-YL)pentanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10995726.png)
![4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B10995730.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B10995756.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B10995763.png)
![N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10995764.png)

![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995771.png)
![methyl 5-({[(2E)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B10995782.png)
